molecular formula C25H41N3O7S2 B608585 Lipoamide-PEG3-Mal CAS No. 1314378-19-2

Lipoamide-PEG3-Mal

Cat. No.: B608585
CAS No.: 1314378-19-2
M. Wt: 559.74
InChI Key: CMMJPHOERVZWAY-UHFFFAOYSA-N
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Description

Lipoamide-PEG3-Mal is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system. The molecular formula of this compound is C25H41N3O7S2, and it has a molecular weight of 559.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lipoamide-PEG3-Mal involves the conjugation of lipoamide with a polyethylene glycol (PEG) chain and a maleimide group. The general synthetic route includes the following steps:

    Activation of Lipoamide: Lipoamide is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

    PEGylation: The activated lipoamide is then reacted with a PEG derivative, typically PEG3, under mild conditions to form the PEGylated lipoamide.

    Maleimide Conjugation: The PEGylated lipoamide is further reacted with maleimide to form the final product, this compound.

The reaction conditions generally involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of lipoamide are activated using NHS or other activating agents.

    Continuous PEGylation: The activated lipoamide is continuously fed into a reactor containing the PEG derivative.

    Maleimide Addition: The PEGylated lipoamide is then reacted with maleimide in a controlled environment to ensure high yield and purity.

The industrial process is optimized for efficiency, scalability, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Lipoamide-PEG3-Mal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Thioether Bonds: Formed during substitution reactions with thiol groups.

    Oxidized or Reduced Lipoamide: Products of redox reactions.

    Hydrolyzed PEG Derivatives: Resulting from hydrolysis reactions

Scientific Research Applications

Lipoamide-PEG3-Mal has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.

    Biology: Employed in the modification of biomolecules for targeted delivery and imaging.

    Medicine: Utilized in drug development for targeted protein degradation therapies.

    Industry: Applied in the production of functionalized materials and nanotechnology.

Mechanism of Action

Lipoamide-PEG3-Mal exerts its effects through the formation of stable thioether bonds with thiol groups in target proteins. This linkage facilitates the recruitment of E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The molecular targets include proteins with accessible thiol groups, and the pathways involved are primarily related to the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lipoamide-PEG3-Mal is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability. The maleimide group offers specific reactivity with thiol groups, making it highly effective in forming stable conjugates with proteins and peptides .

Properties

IUPAC Name

N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O7S2/c29-22(6-2-1-5-21-10-20-36-37-21)26-11-3-14-33-16-18-35-19-17-34-15-4-12-27-23(30)9-13-28-24(31)7-8-25(28)32/h7-8,21H,1-6,9-20H2,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMJPHOERVZWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106191
Record name 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314378-19-2
Record name 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314378-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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